molecular formula C24H22FN3O2 B4031840 3-[4-(2-Fluorophenyl)piperazin-1-yl]-1-(naphthalen-1-yl)pyrrolidine-2,5-dione

3-[4-(2-Fluorophenyl)piperazin-1-yl]-1-(naphthalen-1-yl)pyrrolidine-2,5-dione

Cat. No.: B4031840
M. Wt: 403.4 g/mol
InChI Key: UQZFLGUCNIKTIT-UHFFFAOYSA-N
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Description

3-[4-(2-Fluorophenyl)piperazin-1-yl]-1-(naphthalen-1-yl)pyrrolidine-2,5-dione is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(2-Fluorophenyl)piperazin-1-yl]-1-(naphthalen-1-yl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common method includes the reaction of 2-fluorophenylpiperazine with a naphthalene derivative under controlled conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-[4-(2-Fluorophenyl)piperazin-1-yl]-1-(naphthalen-1-yl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

3-[4-(2-Fluorophenyl)piperazin-1-yl]-1-(naphthalen-1-yl)pyrrolidine-2,5-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the field of neuropharmacology.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[4-(2-Fluorophenyl)piperazin-1-yl]-1-(naphthalen-1-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Fluorophenyl)piperazin-1-yl derivatives
  • Naphthalene-based compounds
  • Pyrrolidine-2,5-dione analogues

Uniqueness

3-[4-(2-Fluorophenyl)piperazin-1-yl]-1-(naphthalen-1-yl)pyrrolidine-2,5-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorophenyl group enhances its binding affinity to certain targets, while the piperazine and naphthalene moieties contribute to its overall stability and reactivity.

This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines, offering potential for new discoveries and applications.

Properties

IUPAC Name

3-[4-(2-fluorophenyl)piperazin-1-yl]-1-naphthalen-1-ylpyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22FN3O2/c25-19-9-3-4-10-21(19)26-12-14-27(15-13-26)22-16-23(29)28(24(22)30)20-11-5-7-17-6-1-2-8-18(17)20/h1-11,22H,12-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQZFLGUCNIKTIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2CC(=O)N(C2=O)C3=CC=CC4=CC=CC=C43)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[4-(2-Fluorophenyl)piperazin-1-yl]-1-(naphthalen-1-yl)pyrrolidine-2,5-dione
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3-[4-(2-Fluorophenyl)piperazin-1-yl]-1-(naphthalen-1-yl)pyrrolidine-2,5-dione
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3-[4-(2-Fluorophenyl)piperazin-1-yl]-1-(naphthalen-1-yl)pyrrolidine-2,5-dione
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3-[4-(2-Fluorophenyl)piperazin-1-yl]-1-(naphthalen-1-yl)pyrrolidine-2,5-dione
Reactant of Route 5
3-[4-(2-Fluorophenyl)piperazin-1-yl]-1-(naphthalen-1-yl)pyrrolidine-2,5-dione
Reactant of Route 6
3-[4-(2-Fluorophenyl)piperazin-1-yl]-1-(naphthalen-1-yl)pyrrolidine-2,5-dione

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